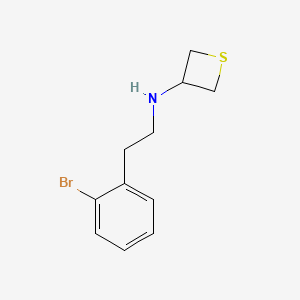

N-(2-Bromophenethyl)thietan-3-amine

Description

N-(2-Bromophenethyl)thietan-3-amine is a thietane derivative characterized by a brominated phenethyl substituent attached to the nitrogen atom of the thietane ring.

Properties

Molecular Formula |

C11H14BrNS |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

N-[2-(2-bromophenyl)ethyl]thietan-3-amine |

InChI |

InChI=1S/C11H14BrNS/c12-11-4-2-1-3-9(11)5-6-13-10-7-14-8-10/h1-4,10,13H,5-8H2 |

InChI Key |

ZDBVJEKQXGVYKC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NCCC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-Bromophenethyl)thietan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenethylamine with thietane-3-one in the presence of a suitable reducing agent. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency . Another approach involves the nucleophilic substitution of 2-bromophenethyl halides with thietane-3-amine in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-Bromophenethyl)thietan-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-Bromophenethyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Bromophenethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and reactivity . Its bromophenethyl group allows it to engage in electrophilic aromatic substitution reactions, while the thietane ring can undergo ring-opening and ring-expansion reactions . These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of N-(2-Bromophenethyl)thietan-3-amine and analogous compounds:

Key Observations :

- Substituent Effects: Bromophenethyl Group: The bromine atom in this compound likely increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., N-(3-Methylbutyl)thietan-3-amine). This could enhance blood-brain barrier penetration or receptor binding, as seen in brominated aromatics like 2-Bromophenethyl alcohol (bp 97°C at 0.7 mmHg) . Fluorinated Derivatives: Fluorine substitution (e.g., in N-(4-Fluorobutyl)thietan-3-amine) improves metabolic stability and bioavailability, a common strategy in drug design . Ether Linkages: Compounds like N-(2-Isopropoxyethyl)thietan-3-amine may exhibit enhanced solubility in polar solvents due to the ether functional group .

Spectroscopic and Crystallographic Insights

- NMR Trends : Thietane derivatives typically show distinct ¹H NMR signals for the thietane ring protons (δ 3.0–4.0 ppm) and substituent-specific shifts. For example, bromine in the phenethyl group may deshield adjacent protons, as observed in N-(3-Bromo-2-methylphenyl) compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.